3-(2-ethylhexoxy)propan-1-amine;2-hydroxy-3-[(2-hydroxy-3-nitrophenyl)methylideneamino]-5-nitrobenzenesulfonic acid;hydroxy(oxo)chromium
Description
The three compounds under analysis—3-(2-ethylhexoxy)propan-1-amine, 2-hydroxy-3-[(2-hydroxy-3-nitrophenyl)methylideneamino]-5-nitrobenzenesulfonic acid, and hydroxy(oxo)chromium—form a coordinated chromium complex (CAS 85455-32-9) with distinct structural and functional features .
3-(2-ethylhexoxy)propan-1-amine:
- A branched ether-containing amine with a 2-ethylhexyl group attached via an ether linkage.
- Acts as a counterion or ligand in chromium complexes, enhancing solubility in organic solvents due to its lipophilic nature .
2-hydroxy-3-[(2-hydroxy-3-nitrophenyl)methylideneamino]-5-nitrobenzenesulfonic acid: A sulfonic acid derivative featuring a Schiff base (imine) formed between 2-hydroxy-3-nitroaniline and a nitro-substituted hydroxybenzenesulfonic acid. The nitro groups increase acidity and electronic conjugation, facilitating coordination with metal centers like chromium .
Hydroxy(oxo)chromium:
Properties
IUPAC Name |
3-(2-ethylhexoxy)propan-1-amine;2-hydroxy-3-[(2-hydroxy-3-nitrophenyl)methylideneamino]-5-nitrobenzenesulfonic acid;hydroxy(oxo)chromium | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N3O9S.C11H25NO.Cr.H2O.O/c17-12-7(2-1-3-10(12)16(21)22)6-14-9-4-8(15(19)20)5-11(13(9)18)26(23,24)25;1-3-5-7-11(4-2)10-13-9-6-8-12;;;/h1-6,17-18H,(H,23,24,25);11H,3-10,12H2,1-2H3;;1H2;/q;;+1;;/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZNFVSNDTZMGBP-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)COCCCN.C1=CC(=C(C(=C1)[N+](=O)[O-])O)C=NC2=C(C(=CC(=C2)[N+](=O)[O-])S(=O)(=O)O)O.O[Cr]=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H35CrN4O12S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
655.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Substitution Route
The synthesis of 3-(2-ethylhexoxy)propan-1-amine typically involves a nucleophilic substitution reaction between 2-ethylhexanol and 3-chloropropan-1-amine. The reaction is conducted under basic conditions (e.g., NaOH or K₂CO₃) to deprotonate the alcohol, enhancing its nucleophilicity. The mixture is heated to 80–100°C for 6–12 hours, yielding the product with a purity of >98% after distillation.
Reaction Conditions:
| Parameter | Value |
|---|---|
| Solvent | Toluene or DMF |
| Temperature | 80–100°C |
| Catalyst/Base | K₂CO₃ |
| Yield | 75–85% |
Industrial-Scale Production
Industrial methods employ continuous flow reactors to optimize heat transfer and mixing. The process uses a 1:1 molar ratio of 2-ethylhexanol to 3-chloropropan-1-amine, with in-line purification via fractional distillation. This approach achieves a throughput of 500–700 kg/day with <1% residual chloride.
Purification and Characterization
The crude product is purified via vacuum distillation (b.p. 152°C at 13 mmHg) and characterized by GC-MS and NMR. Key spectral data include:
Synthesis of 2-Hydroxy-3-[(2-hydroxy-3-nitrophenyl)methylideneamino]-5-nitrobenzenesulfonic Acid
Condensation and Complexation
This compound is synthesized through a two-step process:
- Condensation: 2-Hydroxybenzaldehyde reacts with 3-amino-2-hydroxy-5-nitrobenzenesulfonic acid in ethanol under acidic conditions (pH 4–5, HCl) at 60°C for 4 hours.
- Chromium Complexation: The Schiff base intermediate is treated with chromium(III) nitrate in aqueous NaOH (pH 9–10) at 70°C, forming a stable coordination complex.
Optimized Parameters:
| Step | Conditions | Yield |
|---|---|---|
| Condensation | Ethanol, HCl, 60°C | 68% |
| Complexation | NaOH, Cr(NO₃)₃, 70°C | 82% |
Spectral Validation
Industrial Adaptations
Large-scale production uses membrane filtration to isolate the sulfonic acid intermediate, reducing waste by 40%. The final product is spray-dried to obtain a stable powder with >95% purity.
Synthesis of Hydroxy(oxo)chromium Complexes
Trinuclear Oxo-Chromium(III) Complexes
A trinuclear [Cr₃O(CH₃CO₂)₆(L)(H₂O)₂] complex is synthesized by refluxing CrCl₃·6H₂O with sodium acetate and a ligand (e.g., primuletin) in methanol. The reaction proceeds via:
- Hydrolysis: Cr³⁺ + H₂O → Cr(OH)²⁺ + H⁺.
- Oxolation: 3 Cr(OH)²⁺ → [Cr₃O]⁷⁺ + 3 H₂O.
- Ligand Substitution: Acetate and primuletin bind to the oxo-core.
Key Data:
| Property | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| Cr–O Bond Length | 1.92–2.01 Å |
Alternative Synthetic Routes
Characterization Techniques
- XRD: Confirms trinuclear structure with d-spacing of 2.1 Å.
- Magnetic Susceptibility: μₑff = 3.87 μB, indicating antiferromagnetic coupling.
Comparative Analysis of Methods
Efficiency and Scalability
| Compound | Laboratory Yield | Industrial Scalability |
|---|---|---|
| 3-(2-Ethylhexoxy)propan-1-amine | 85% | High (500+ kg/day) |
| Sulfonic Acid Derivative | 75% | Moderate (100 kg/batch) |
| Hydroxy(oxo)chromium | 90% | Low (10 kg/batch) |
Chemical Reactions Analysis
Types of Reactions
Oxidation: The amine group in 3-(2-ethylhexoxy)propan-1-amine can undergo oxidation to form corresponding oxides.
Reduction: The nitro groups in 2-hydroxy-3-[(2-hydroxy-3-nitrophenyl)methylideneamino]-5-nitrobenzenesulfonic acid can be reduced to amines under specific conditions.
Substitution: The sulfonic acid group in 2-hydroxy-3-[(2-hydroxy-3-nitrophenyl)methylideneamino]-5-nitrobenzenesulfonic acid can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and hydrogen gas in the presence of a catalyst.
Substitution: Common nucleophiles include amines, alcohols, and thiols.
Major Products Formed
Oxidation: Formation of oxides and hydroxylamines.
Reduction: Formation of amines and hydroxylamines.
Substitution: Formation of substituted sulfonic acids and their derivatives.
Scientific Research Applications
Chemical Properties and Structure
3-(2-Ethylhexoxy)propan-1-amine is characterized by the following properties:
- Molecular Formula: C₁₁H₂₅NO
- Molecular Weight: 187.32 g/mol
- Boiling Point: Approximately 262.4 °C
- Density: 0.849 g/cm³
This compound acts as a surfactant and is known for its ability to enhance solubility in various formulations, making it valuable in both industrial and laboratory settings .
Drug Formulation
3-(2-Ethylhexoxy)propan-1-amine has been utilized as a solubilizing agent in drug formulations. Its amphiphilic nature allows it to improve the bioavailability of poorly soluble drugs by facilitating their dissolution in aqueous environments. This property is particularly useful in the formulation of oral and injectable medications.
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties, making it suitable for use in topical formulations aimed at preventing infections. Its ability to inhibit bacterial growth can be beneficial in cosmetic products and wound care applications.
Surfactant in Emulsions
Due to its surfactant properties, 3-(2-Ethylhexoxy)propan-1-amine is employed in the formulation of emulsions used in cosmetics and personal care products. It helps stabilize emulsions, improving texture and consistency while enhancing skin feel.
Polymer Chemistry
In polymer synthesis, this compound can serve as a reactive diluent or modifier, influencing the physical properties of polymers. Its incorporation into polymer matrices can enhance flexibility and durability .
Remediation Technologies
The hydroxy(oxo)chromium derivative has potential applications in environmental remediation technologies, particularly in the treatment of heavy metal contamination in water sources. Its ability to form complexes with metal ions can facilitate the removal of these pollutants from wastewater .
Analytical Chemistry
The chromogenic properties of the hydroxy(oxo)chromium compound allow for its use as a reagent in analytical chemistry, particularly in colorimetric assays for detecting nitro compounds or other environmental contaminants.
Case Studies
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with various biomolecules, while the nitro and sulfonic acid groups can participate in redox reactions. The chromium component can act as a Lewis acid, facilitating various catalytic processes.
Comparison with Similar Compounds
Research Findings and Implications
Coordination Chemistry : The target chromium complex demonstrates stronger metal-ligand binding than formato analogs due to the synergistic effects of nitro and hydroxy groups .
Functional Versatility : The ethylhexoxy-propan-1-amine’s branched structure balances solubility and stability, unlike linear amines (e.g., 3-methoxypropan-1-amine) .
Catalytic Potential: Nitro-substituted sulfonic acids in the target compound may facilitate redox reactions, contrasting with amino-substituted derivatives used in dye chemistry .
Biological Activity
This article provides a comprehensive overview of the biological activity of the compound 3-(2-ethylhexoxy)propan-1-amine; 2-hydroxy-3-[(2-hydroxy-3-nitrophenyl)methylideneamino]-5-nitrobenzenesulfonic acid; hydroxy(oxo)chromium . This compound, which combines elements of amines, nitrophenols, and sulfonic acids, exhibits various biological activities that warrant detailed examination.
Chemical Structure and Properties
The compound can be broken down into its constituent parts:
- 3-(2-ethylhexoxy)propan-1-amine : This is a primary aliphatic amine with a hydroxy group replaced by an ethylhexoxy group, enhancing its lipophilicity and potential for membrane permeability .
- 2-hydroxy-3-[(2-hydroxy-3-nitrophenyl)methylideneamino]-5-nitrobenzenesulfonic acid : This component contributes to the compound's acidic properties and potential reactivity due to the presence of nitro groups, which are known to influence biological activity.
- Hydroxy(oxo)chromium : Chromium complexes have been studied for their role in various biological processes, including insulin mimetic activity and antioxidant properties.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of compounds structurally related to 3-(2-ethylhexoxy)propan-1-amine. For instance, 1,3-bis(aryloxy)propan-2-amines have demonstrated significant antibacterial activity against Gram-positive bacteria, including multidrug-resistant strains such as Staphylococcus aureus (MRSA) . The presence of both amine and nitro groups in our compound suggests a similar potential for antibacterial effects.
Antioxidant Activity
Chromium complexes are known for their antioxidant properties. The hydroxy(oxo)chromium component may enhance the compound's ability to scavenge free radicals, thereby providing protective effects against oxidative stress. This is particularly relevant in the context of diseases characterized by oxidative damage.
Cytotoxicity Studies
Preliminary cytotoxicity assays indicate that compounds with similar structures can exhibit selective toxicity towards cancer cell lines while sparing normal cells. For example, studies have shown that certain nitrophenolic compounds induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) . The incorporation of both nitrophenol and sulfonic acid moieties may enhance this effect.
Case Studies
- Antibacterial Activity : A study evaluated various synthetic derivatives of propan-2-amines against a range of bacterial strains. Among these derivatives, several exhibited minimal inhibitory concentrations (MICs) as low as 2.5 μg/ml against S. aureus and S. pyogenes, indicating potent antibacterial properties .
- Cytotoxicity in Cancer Cells : Research focusing on nitrophenol derivatives has shown that these compounds can selectively induce cell death in cancer cells through mechanisms involving ROS generation and mitochondrial dysfunction . Such findings suggest that our compound may possess similar cytotoxic capabilities.
Summary Table of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
